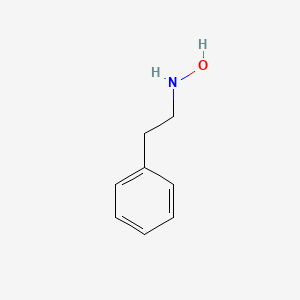
Benzeneethanamine, N-hydroxy-
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves creating liquid crystalline compounds with specific molecular structures. For instance, a series of liquid crystalline compounds, N,N′-bis[(2-hydroxy-4-alkoxyphenyl)methylene]benzene-1,4-diamines, have been synthesized, differing in the length of their terminal alkyl group. These compounds were characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR (Yeap et al., 2006).
Molecular Structure Analysis
The molecular structure of benzene has been extensively studied to determine bond distances, contributing to the understanding of the structure of related compounds like Benzeneethanamine, N-hydroxy-. The thermal average bond distances determined for benzene include r_g (C-C) = 1.399 ± 0.001 A and r_g (C-H) = 1.101 ± 0.005 A (Tamagawa et al., 1976).
Chemical Reactions and Properties
The chemical reactions involving Benzeneethanamine, N-hydroxy- can be complex and diverse. For example, benzene hydroxylation catalyzed by cytochrome P450 enzymes involves oxygen transfer in a complex mechanism, highlighting the interplay of electrophilic and radical pathways in such reactions (de Visser & Shaik, 2003).
Physical Properties Analysis
The physical properties of related compounds, such as smectogenic liquid crystals, are characterized by their transition temperatures and mesophases, studied using differential scanning calorimetry and polarizing microscopy. These compounds exhibit both tilted and non-tilted molecular orientation in their smectic phases, indicating anisotropic nature of subphases within the smectogenic region (Yeap et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, can be inferred from studies on benzene and its derivatives. For instance, benzene hydroxylation to phenol over a vanadium-based catalyst using molecular oxygen involves a Fenton-type process, indicating the role of hydroxyl radicals in such reactions (Chen et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXMJJSIJDMYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185954 | |
| Record name | 1-Hydroxylamino-2-phenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneethanamine, N-hydroxy- | |
CAS RN |
3217-93-4 | |
| Record name | 1-Hydroxylamino-2-phenylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxylamino-2-phenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


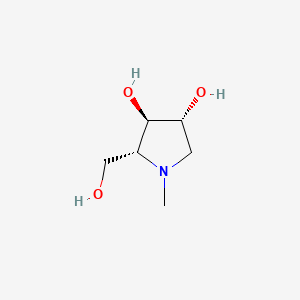
![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)
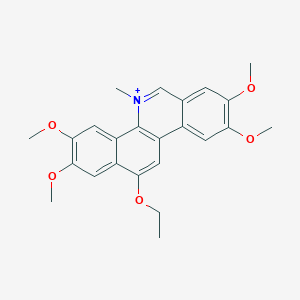
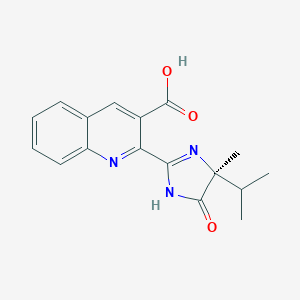

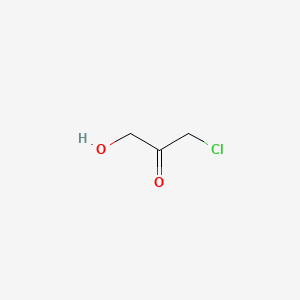
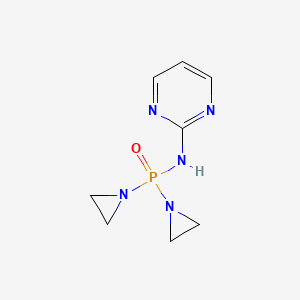
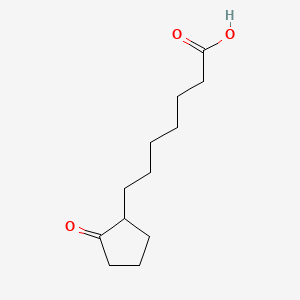
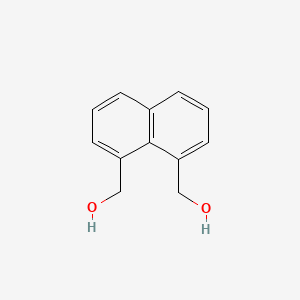

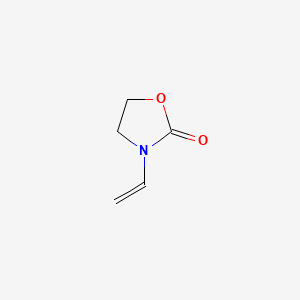
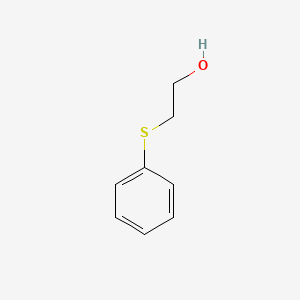
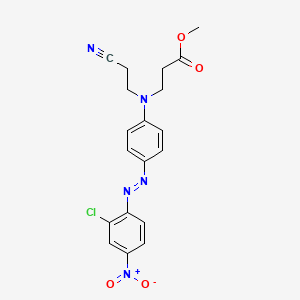
![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)